molecular formula C6H8N2OS B3272800 N-(2-Methylthiazol-4-yl)acetamide CAS No. 57372-19-7

N-(2-Methylthiazol-4-yl)acetamide

Cat. No. B3272800
CAS RN: 57372-19-7
M. Wt: 156.21 g/mol
InChI Key: IWCLQURVXJIOMW-UHFFFAOYSA-N
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Description

“N-(2-Methylthiazol-4-yl)acetamide” is a benzothiazinone analog, which is shown to be the xanthine oxidase inhibitor . It is a member of thiazoles .


Synthesis Analysis

While specific synthesis methods for “N-(2-Methylthiazol-4-yl)acetamide” were not found, similar compounds such as N-(5-acetyl-4-methylthiazol-2-yl)-3-nitrobenzamide have been synthesized . The synthesis of these compounds typically involves the reaction of the thiazole with an acetyl group .


Molecular Structure Analysis

The molecular structure of “N-(2-Methylthiazol-4-yl)acetamide” was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The molecular formula is C6H8N2OS and the molecular weight is 156.21 .

Mechanism of Action

While the specific mechanism of action for “N-(2-Methylthiazol-4-yl)acetamide” is not mentioned, similar compounds have shown promising results in combating antimicrobial and anticancer drug resistance . They have potential to be used as lead compounds for rational drug designing .

Future Directions

The future directions for “N-(2-Methylthiazol-4-yl)acetamide” could involve further studies on its pharmacological activities. Similar compounds have shown promising results in combating antimicrobial and anticancer drug resistance . They have potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

N-(2-methyl-1,3-thiazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4(9)7-6-3-10-5(2)8-6/h3H,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCLQURVXJIOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylthiazol-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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